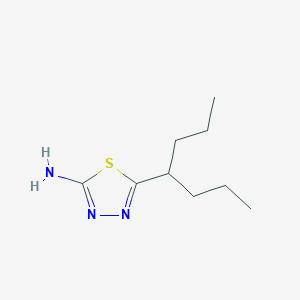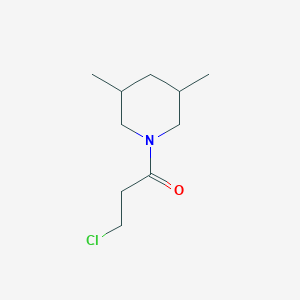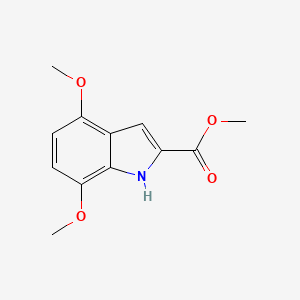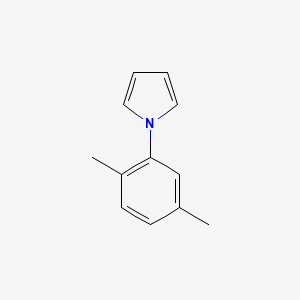
4-苯基-1,3-噻唑-2-甲醛
描述
4-Phenyl-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenyl-1,3-thiazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenyl-1,3-thiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,3-thiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噻唑衍生物因其控制各种细胞途径的潜力而得到认可。 它们的选择性抗癌活性是一个很有前途的研究领域,一些化合物表现出靶向特定癌细胞的能力 .
抗菌和抗真菌特性
这些化合物对蜡样芽孢杆菌、枯草芽孢杆菌、大肠杆菌等细菌菌株以及黑曲霉、尖孢镰刀菌和米根霉等真菌菌株表现出活性。 这表明开发新的抗菌和抗真菌剂的潜力 .
抗氧化活性
噻唑衍生物已被合成并筛选其体外抗氧化活性,表明其可用于对抗氧化应激相关疾病 .
抗病毒剂
一些噻唑衍生物以其对多种 DNA 和 RNA 病毒的广谱抗病毒活性而闻名,可以进一步探索用于4-苯基-1,3-噻唑-2-甲醛 .
抗利什曼原虫剂
研究表明,噻唑化合物可以作为开发新型抗利什曼原虫剂的支架,靶向特定酶以增强活性并减少毒副作用 .
对肿瘤细胞的细胞毒性
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to undergo various reactions such as electrophilic and nucleophilic . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
生化分析
Biochemical Properties
4-Phenyl-1,3-thiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways . The compound’s aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to enzyme inhibition or modification of enzyme activity. Additionally, 4-Phenyl-1,3-thiazole-2-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, potentially affecting their function and downstream signaling events .
Cellular Effects
The effects of 4-Phenyl-1,3-thiazole-2-carbaldehyde on cellular processes are multifaceted. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression profiles. Furthermore, 4-Phenyl-1,3-thiazole-2-carbaldehyde has been found to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-Phenyl-1,3-thiazole-2-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with enzyme active sites, leading to enzyme inhibition or activation . The compound’s aldehyde group is highly reactive and can form Schiff bases with amino groups in proteins, resulting in the modification of protein function. Additionally, 4-Phenyl-1,3-thiazole-2-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-1,3-thiazole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Phenyl-1,3-thiazole-2-carbaldehyde can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have distinct biological activities. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Phenyl-1,3-thiazole-2-carbaldehyde in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, 4-Phenyl-1,3-thiazole-2-carbaldehyde can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.
Metabolic Pathways
4-Phenyl-1,3-thiazole-2-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that may further interact with cellular components. Additionally, 4-Phenyl-1,3-thiazole-2-carbaldehyde can influence the levels of key metabolites, thereby affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-Phenyl-1,3-thiazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. Additionally, 4-Phenyl-1,3-thiazole-2-carbaldehyde can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 4-Phenyl-1,3-thiazole-2-carbaldehyde is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIXPPOXVIXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393446 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75390-44-2 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)









![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

